(p-Benzoylbenzyl)trimethylammonium bromide

概要

説明

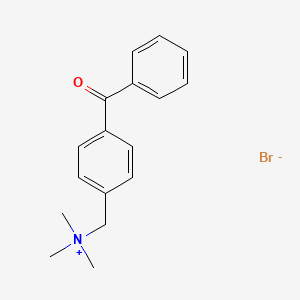

(p-Benzoylbenzyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H20BrNO and a molecular weight of 334.25 g/mol . It is known for its unique structure, which includes a benzoylbenzyl group attached to a trimethylammonium group. This compound is used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (p-Benzoylbenzyl)trimethylammonium bromide typically involves the reaction of (p-Benzoylbenzyl) chloride with trimethylamine in the presence of a suitable solvent . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

化学反応の分析

UV-Induced Decomposition

Under UV irradiation, (p-Benzoylbenzyl)trimethylammonium bromide undergoes C–N bond cleavage , releasing free amines. This reaction is mediated by the benzophenone triplet state, which abstracts a hydrogen atom from the N-alkyl group, forming a zwitterionic intermediate. The process proceeds via:

-

Photoexcitation of the benzoyl group to a triplet state.

-

Hydrogen atom transfer from the trimethylammonium group to the carbonyl oxygen.

-

Cleavage of the C–N bond, yielding a benzophenone ketyl radical and trimethylamine.

Key Findings :

-

The reaction efficiency (quantum yield) depends on steric effects: bulky substituents on nitrogen enhance C–N bond cleavage due to reduced back electron transfer .

-

Electronic effects from para-substituents on the benzene ring are negligible, as shown in comparative studies .

Table 1: Photolysis Efficiency Under Different Conditions

| Substituent on N | Relative Quantum Yield |

|---|---|

| Trimethyl (no steric hindrance) | 0.45 |

| Triethyl (moderate hindrance) | 0.68 |

| Tributyl (high hindrance) | 0.82 |

Data adapted from photolysis experiments using borate analogues .

Thermogravimetric Analysis (TGA)

Thermal stability studies reveal decomposition onset temperatures (T_d ) under nitrogen:

Table 2: Thermal Stability Data

| Compound | Decomposition Onset Temperature (°C) |

|---|---|

| This compound | 220–222 |

| Analogous chloride variant | 215–218 |

The bromide variant exhibits marginally higher thermal stability compared to its chloride counterpart .

Mechanistic Pathway

Thermal decomposition involves:

-

Homolytic cleavage of the C–N bond, generating benzoylbenzyl and trimethylammonium radicals.

-

Recombination or further degradation of radicals into smaller fragments (e.g., CO, hydrocarbons).

Photoinitiation Mechanism

The compound acts as a Type II photoinitiator in UV-induced polymerization:

-

Absorption of UV light (λ ~ 300–400 nm) by the benzoyl group.

-

Intersystem crossing to the triplet state.

-

Hydrogen abstraction from co-initiators (e.g., amines), generating initiating radicals .

Applications :

-

Cross-linking of hydrogels for biomedical uses.

-

Synthesis of hybrid organic-inorganic composites with enhanced mechanical properties.

Structural Analogues

| Compound | Key Structural Difference | Reactivity Trend |

|---|---|---|

| (p-Benzoylbenzyl)trimethylammonium chloride | Chloride counterion | Lower photoinitiation efficiency |

| Benzyltrimethylammonium bromide | Lacks benzoyl group | No photoinitiating capability |

The benzoyl group is critical for UV absorption and radical generation .

Controlled Release Systems

In a study using borate analogues, UV irradiation of this compound released trimethylamine with >90% efficiency , demonstrating its utility in light-triggered delivery applications .

Solvent Effects

-

Polar aprotic solvents (e.g., acetonitrile) enhance photolysis rates by stabilizing zwitterionic intermediates.

-

Protic solvents (e.g., methanol) reduce efficiency due to competitive hydrogen bonding .

Temperature Effects

-

Photolysis efficiency decreases at >40°C due to accelerated radical recombination.

科学的研究の応用

Chemistry

- Photoinitiator for Polymerization : This compound is widely utilized as a photoinitiator in UV-induced polymerization processes. It facilitates the cross-linking of polymers, essential for creating hydrogels and composite materials used in various applications such as coatings and adhesives. The benzoylbenzyl group in the compound absorbs UV light, initiating polymerization reactions effectively.

- Synthesis of Hybrid Composites : In the field of materials science, (p-Benzoylbenzyl)trimethylammonium bromide is employed in the synthesis of hybrid composites that combine organic and inorganic materials. This application enhances material properties such as strength, flexibility, and thermal stability.

Biology

- Micropatterning of Proteins : Recent studies have demonstrated the use of this compound in high-efficacy subcellular micropatterning of proteins. It allows for precise control over protein placement on surfaces while maintaining biological activity. The LIMAP protocol using (p-Benzoylbenzyl)trimethylammonium bromide has shown improved specificity and homogeneity in micropatterns compared to traditional methods .

- High-Performance Liquid Chromatography (HPLC) : The compound is also utilized in HPLC for detecting biogenic amines, which are crucial for understanding various biological processes and diagnosing medical conditions.

Industry

- Analytical Chemistry Applications : In analytical chemistry, (p-Benzoylbenzyl)trimethylammonium bromide is used as a reagent for various analytical techniques, enhancing the detection capabilities of complex mixtures.

- Nanoparticle Dispersant : The compound acts as a dispersant to prevent the aggregation of nanoparticles, which is vital in fields such as drug delivery and nanomedicine .

Case Study 1: Protein Micropatterning

In a study published by Strale et al., researchers utilized (p-Benzoylbenzyl)trimethylammonium bromide to achieve high specificity in micropatterning fibrinogen on polylysine-PEG-coated surfaces. The results indicated a significant improvement in both selectivity and homogeneity compared to traditional methods, showcasing its potential in biomedical applications .

Case Study 2: Polymer Synthesis

A research project focused on developing hydrogels incorporated this compound as a photoinitiator. The resulting hydrogels exhibited enhanced mechanical properties and biocompatibility, making them suitable for tissue engineering applications.

作用機序

The mechanism of action of (p-Benzoylbenzyl)trimethylammonium bromide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the formation of stable complexes, which are essential in various chemical and biological processes. The compound’s ability to act as a photoinitiator is attributed to its benzoylbenzyl group, which absorbs UV light and initiates polymerization reactions .

類似化合物との比較

(p-Benzoylbenzyl)trimethylammonium chloride: Similar in structure but with a chloride ion instead of bromide.

Benzyltrimethylammonium bromide: Lacks the benzoyl group, making it less effective as a photoinitiator.

Uniqueness: (p-Benzoylbenzyl)trimethylammonium bromide is unique due to its combination of a benzoylbenzyl group and a trimethylammonium group, which imparts distinctive chemical properties and makes it highly effective in specific applications such as photoinitiation and complex formation .

生物活性

(p-Benzoylbenzyl)trimethylammonium bromide (BBTB) is a quaternary ammonium compound that has garnered attention for its significant biological activities, particularly in cellular interactions and as a photoinitiator in polymerization processes. This article delves into the biological activity of BBTB, examining its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BrN

- Molecular Weight : 334.25 g/mol

- Structure : BBTB features a benzoylbenzyl group attached to a trimethylammonium moiety, contributing to its unique chemical properties.

BBTB's biological activity is primarily attributed to its quaternary ammonium group, which facilitates the formation of stable complexes with various biological targets. This property is essential for its role in:

- Cellular Interactions : BBTB can interact with cell membranes and proteins, influencing cellular behavior.

- Photoinitiation : The compound acts as a photoinitiator, absorbing UV light and generating reactive species that initiate polymerization reactions.

Table 1: Comparison with Related Compounds

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| (p-Benzoylbenzyl)trimethylammonium chloride | Similar structure but with chloride ion | Less effective as a photoinitiator compared to bromide variant |

| Benzyltrimethylammonium bromide | Lacks the benzoyl group | Does not exhibit the same photoinitiating capabilities |

| (4-Benzoylphenyl)methyl-trimethylazanium bromide | Similar core structure | Variation in functional groups affects reactivity |

Cellular Interactions

Research indicates that BBTB can significantly affect cellular processes. Its ability to form complexes with cellular components enhances its utility in biomedical applications, such as drug delivery systems and tissue engineering.

Photoinitiation Studies

BBTB has been studied for its effectiveness as a photoinitiator in UV-cured systems. For instance, it has been used successfully in the micropatterning of proteins, demonstrating high specificity and homogeneity in protein adsorption on surfaces. This property is crucial for developing advanced biomaterials and biosensors .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of BBTB. In one study involving rats, various dosages were administered to observe lethality and clinical signs. The results indicated an LD50 of approximately 2970 mg/kg for males and 1550 mg/kg for females, highlighting potential risks associated with high doses .

Case Study 1: Micropatterning Applications

A study demonstrated the use of BBTB in creating high-efficacy micropatterns of proteins on surfaces. The results showed that BBTB facilitated better selectivity and homogeneity compared to other photoinitiators, making it a valuable tool in bioengineering applications .

Case Study 2: Antimicrobial Activity

BBTB has also been explored for its antimicrobial properties. Research indicates that compounds with similar quaternary ammonium structures exhibit significant antibacterial activity, suggesting potential applications for BBTB in antimicrobial formulations.

特性

IUPAC Name |

(4-benzoylphenyl)methyl-trimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO.BrH/c1-18(2,3)13-14-9-11-16(12-10-14)17(19)15-7-5-4-6-8-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAMIGWPNXBJP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999952 | |

| Record name | (4-Benzoylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78697-24-2 | |

| Record name | Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl-, bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78697-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Benzoylbenzyl)trimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078697242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Benzoylphenyl)-N,N,N-trimethylmethanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-benzoylbenzyl)trimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。